molecular formula C6H12Cl2N4O B6607293 {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride CAS No. 2839156-23-7

{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride

Cat. No.: B6607293
CAS No.: 2839156-23-7
M. Wt: 227.09 g/mol
InChI Key: VXFNPAWUXHGCKY-UHFFFAOYSA-N
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Description

{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique triazolo-pyrazine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for the development of new antibiotics .

Medicine

In medicine, this compound is being explored for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, indicating its potential as a chemotherapeutic agent .

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell lysis and death . In anticancer applications, it inhibits key enzymes involved in cell proliferation, thereby preventing tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride apart from these similar compounds is its specific triazolo-pyrazine core, which imparts unique biological activities.

Properties

IUPAC Name

4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazin-3-ylmethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.2ClH/c11-4-5-6-3-7-1-2-10(6)9-8-5;;/h7,11H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFNPAWUXHGCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(N=N2)CO)CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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